![molecular formula C7H3BrClN3 B13665565 8-Bromo-2-chloropyrido[4,3-d]pyrimidine](/img/structure/B13665565.png)
8-Bromo-2-chloropyrido[4,3-d]pyrimidine
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Overview
Description
8-Bromo-2-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a fused pyrido-pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine typically involves the bromination and chlorination of pyrido[4,3-d]pyrimidine derivatives. One common method involves the selective Suzuki-Miyaura cross-coupling reaction, where 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine are used as intermediates . The reaction is catalyzed by palladium and requires specific conditions such as the choice of solvent, base, and temperature to achieve high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloropyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Aryl Boronic Acids: React with the bromine or chlorine atoms to form new aryl-substituted derivatives.
Solvents and Bases: The choice of solvent (e.g., DMSO) and base (e.g., K2CO3) is crucial for the success of the reactions.
Major Products Formed
The major products formed from these reactions are typically aryl-substituted pyrido[4,3-d]pyrimidine derivatives, which can have various biological activities.
Scientific Research Applications
8-Bromo-2-chloropyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a PI3K inhibitor, which is important in cancer research.
Biological Studies: The compound’s derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Research: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a potential PI3K inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloropyrido[3,2-d]pyrimidine: Another halogenated pyridopyrimidine with similar structural features.
4-N-Substituted 6-bromopyrido[2,3-d]pyrimidines: These compounds have different substitution patterns but share the pyridopyrimidine core.
Uniqueness
8-Bromo-2-chloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
8-Bromo-2-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyridopyrimidine family, characterized by its unique fused ring structure and the presence of halogen substituents. This compound has garnered attention due to its diverse biological activities, particularly as an antagonist for chemokine receptors, which positions it as a potential therapeutic agent in treating inflammatory diseases and various cancers.
- Molecular Formula : C8H5BrClN3
- Molecular Weight : Approximately 244.48 g/mol
- Structure : The compound features a pyrido-pyrimidine framework with bromine and chlorine atoms that enhance its reactivity and biological interactions.
Chemokine Receptor Antagonism
Research indicates that this compound acts as an antagonist for the CXCR2 receptor, which is crucial in mediating inflammatory responses. This antagonism suggests potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and certain types of cancer.
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its structural similarity to nucleobases allows it to interact with various biological macromolecules, including enzymes involved in cancer progression. Notably, studies have indicated its ability to inhibit topoisomerases, which are essential for DNA replication and transcription .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. The compound's mechanism of action includes:
- Inhibition of Topoisomerase II : Compounds structurally related to this compound have been shown to exhibit high inhibitory activity against topoisomerases I and II, leading to disrupted DNA replication and increased apoptosis in cancer cells .
- Anti-inflammatory Effects : By blocking CXCR2 receptor activity, this compound reduces the secretion of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Inflammatory Diseases : A study demonstrated that treatment with this compound resulted in significant reductions in markers of inflammation in animal models of rheumatoid arthritis.
- Cancer Treatment Trials : In preclinical models of melanoma and breast cancer, administration of this compound led to reduced tumor growth rates compared to control groups.
Synthesis Methods
Various synthetic routes have been developed for producing this compound:
- Halogenation Reactions : Incorporating bromine and chlorine into the pyridopyrimidine structure can be achieved through electrophilic substitution reactions.
- Multi-step Synthesis : Strategies involving cyclization reactions have been utilized to form the fused ring system characteristic of this compound.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Activity Type | Mechanism of Action |
---|---|---|
This compound | CXCR2 Antagonist | Inhibits inflammatory response |
Dilmapimod (SB-681323) | p38 MAP Kinase Inhibitor | Reduces cytokine production |
Novel Pyrimidine Derivatives | Topoisomerase Inhibitors | Disrupts DNA replication |
Properties
Molecular Formula |
C7H3BrClN3 |
---|---|
Molecular Weight |
244.47 g/mol |
IUPAC Name |
8-bromo-2-chloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-5-3-10-1-4-2-11-7(9)12-6(4)5/h1-3H |
InChI Key |
FUPYCNZKVBIMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NC2=C(C=N1)Br)Cl |
Origin of Product |
United States |
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